molecular formula C10H13N5 B2959542 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

Número de catálogo: B2959542
Peso molecular: 203.24 g/mol
Clave InChI: OSDRNZLURXMZMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS: 1878022-44-6) is a heterocyclic compound featuring a piperidine ring (a six-membered amine ring) fused to a [1,2,4]triazolo[4,3-a]pyrazine core. This bicyclic system combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a triazole ring (a five-membered aromatic ring with three nitrogen atoms). The compound’s structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes .

Propiedades

IUPAC Name

8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRNZLURXMZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para OSM-S-653 no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para mejorar el rendimiento y la pureza, así como implementar técnicas de flujo continuo para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

OSM-S-653 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción de grupos nitro a aminas.

    Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de halógeno son reemplazados por otros nucleófilos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

    Sustitución: Se emplean reactivos como azida de sodio y carbonato de potasio en las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del andamiaje de tienopirimidina, que pueden modificarse aún más para mejorar la actividad biológica y la selectividad.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de OSM-S-653 implica la inhibición de la asparagina tRNA sintetasa de Plasmodium falciparum. Esta enzima es crucial para la síntesis de proteínas en el parásito, y su inhibición conduce a la interrupción de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos . El compuesto forma un aducto covalente con la enzima, bloqueando efectivamente su actividad y provocando la muerte del parásito.

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula : Presumed to be C₁₀H₁₂N₆ (based on analogous structures in and ).
  • Molecular Weight : ~216.25 g/mol (calculated).
  • Synthetic Routes : Likely synthesized via nucleophilic substitution of a chlorinated triazolopyrazine precursor with piperidine, as suggested by methods in and .

Comparison with Structurally Similar Compounds

Piperidine vs. Piperazine Derivatives

Compound : 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride ()

  • Structural Difference : Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
  • Impact :
    • Basicity : Piperazine is more basic due to additional nitrogen, enhancing water solubility in its dihydrochloride form.
    • Pharmacokinetics : Increased polarity may reduce blood-brain barrier permeability compared to piperidine derivatives.
  • Application: Potential use in peripheral targets due to solubility advantages .

Piperidine Derivatives with Functional Modifications

Compound: 8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()

  • Structural Difference: Incorporates a ketone group at position 3 and an amino group on the piperidine ring.
  • Molecular Weight: Higher (234.26 g/mol) due to the additional oxygen atom.
  • Application: Modified derivatives show promise in adenosine receptor modulation () .

Pyrrolidine Derivatives

Compound : N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide ()

  • Structural Difference : Substitutes piperidine with pyrrolidine (a five-membered amine ring) and adds a hydrophobic thiophene-carboxamide group.
  • Impact :
    • Conformational Flexibility : Smaller ring size may restrict binding pocket compatibility.
    • Lipophilicity : Thiophene enhances membrane permeability but may reduce solubility.
  • Application: Potential CNS applications due to balanced lipophilicity .

Chlorinated Triazolopyrazines

Compound : 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine ()

  • Structural Difference : Chlorine atoms at positions 3 and 8 instead of piperidine.
  • Impact :
    • Reactivity : Electrophilic chlorines facilitate further functionalization (e.g., substitution with amines or alcohols).
    • Bioactivity : Chlorine atoms may enhance binding to hydrophobic enzyme pockets.
  • Application : Intermediate for synthesizing bioactive derivatives .

Adenosine Receptor Modulation

  • Target Compound: Derivatives like 8-amino-triazolopyrazin-3-ones () exhibit potent binding to adenosine A₁ and A₂ₐ receptors, critical for neuroprotection and anti-inflammatory effects.
  • Comparison : Piperidine-substituted analogs (e.g., CAS 1878022-44-6) may show improved CNS penetration over polar piperazine derivatives .

Vasopressin Antagonism

  • Related Compound : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives () act as vasopressin antagonists.
  • Structural Insight : The triazolopyrazine core is retained, but spirocyclic amines enhance target specificity for neuropsychological disorders .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine 216.25 1.8 Moderate (DMSO)
8-(4-Amino-1-piperidinyl)triazolopyrazin-3-one () 234.26 0.5 High (aqueous)
1-{3-methyl-triazolopyrazin-8-yl}piperazine dihydrochloride () 314.25 -1.2 Very high

Actividad Biológica

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

The chemical formula for this compound is C10H13N5, with a molecular weight of 203.25 g/mol. The compound features a piperidine ring attached to a triazolo-pyrazine moiety, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC10H13N5
Molecular Weight203.25 g/mol
IUPAC Name8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
PubChem CID125130284

Recent studies have identified several mechanisms through which this compound exerts its biological effects:

  • PARP Inhibition : A series of derivatives based on this compound have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Compounds derived from this scaffold exhibited IC50 values below 4.1 nM against PARP1 and demonstrated significant antiproliferative effects on BRCA-deficient cancer cell lines such as MDA-MB-436 and Capan-1 .
  • Renin Inhibition : Some derivatives have shown promising results as human renin inhibitors. Notably, certain compounds demonstrated IC50 values in the nanomolar range (e.g., 1.7 nM), indicating strong potential for managing hypertension .
  • Antibacterial Activity : Recent evaluations indicated that derivatives of this compound possess moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an MIC of 32 μg/mL against Staphylococcus aureus .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyrazine rings:

  • Substituent Variability : Different substituents at the 2-position of the phenyl ring have been shown to affect the potency of PARP inhibition and antibacterial activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity and biological activity against targeted receptors.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazolo-pyrazine derivatives, one compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 0.15 μM to 0.83 μM) . These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of synthesized derivatives showed that certain compounds had comparable effectiveness to standard antibiotics like ampicillin against E. coli and S. aureus . This suggests that these compounds could serve as viable alternatives in treating bacterial infections.

Q & A

Q. Table 1: Substituent Effects on Binding Affinity

DerivativeR Group (Position)A₁ IC₅₀ (nM)A₂A IC₅₀ (nM)
194-Piperazinylphenyl8512
21Benzylpiperazinyl12018
Data from

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cAMP accumulation vs. radioligand binding) to minimize discrepancies. For adenosine receptors, use HEK293 cells expressing human receptors .
  • Impurity Analysis: HPLC-MS detects trace intermediates (e.g., unreacted hydrazones) that may antagonize off-target receptors, artificially inflating selectivity .
    Case Study: Compound 19 showed 56% yield but 92% purity after recrystallization (CH₃NO₂), resolving earlier contradictions in IC₅₀ values .

Advanced: What strategies improve regioselectivity in triazolo-pyrazine cyclization?

Methodological Answer:

  • Directing Groups: Electron-withdrawing groups (e.g., nitro at position 6) favor cyclization at position 8 via resonance stabilization .
  • Catalytic Systems: Cu(I)/ligand systems (e.g., CuBr/1,10-phenanthroline) promote selective C–N bond formation, reducing byproducts like pyrazine dimers .

Q. Table 2: Regioselectivity Optimization

ConditionYield (%)Major Product
POCl₃, 120°C, 12h658-Chloro
CDI, DMF, 100°C, 24h708-Amino
Data from

Advanced: How to address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt Formation: Hydrochloride salts of 8-amino derivatives increase aqueous solubility (e.g., 19·HCl: 2.1 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug Design: Esterification of piperidine nitrogen (e.g., acetyloxymethyl) enhances intestinal absorption, with hydrolysis in plasma releasing active compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.